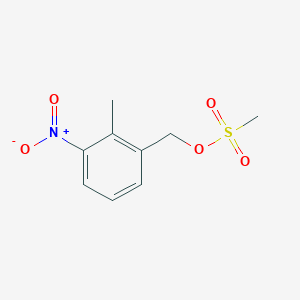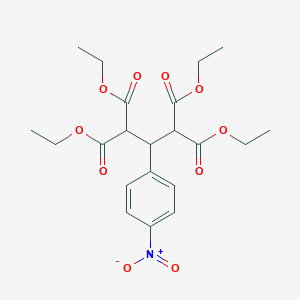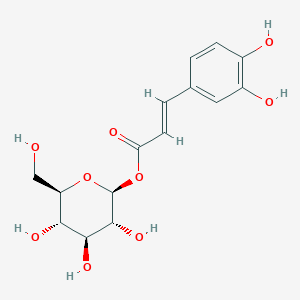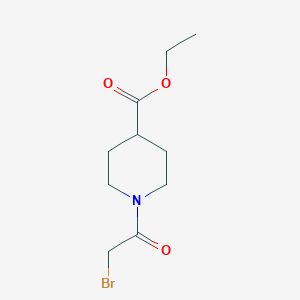
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate
Descripción general
Descripción
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a chemical compound with the empirical formula C10H16BrNO3 . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate can be represented by the SMILES stringCCOC(C1CCN(C(CBr)=O)CC1)=O . This indicates that the molecule consists of a piperidine ring with a bromoacetyl group and an ethyl ester group attached . Physical And Chemical Properties Analysis
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a solid substance . It has a molecular weight of 278.14 .Aplicaciones Científicas De Investigación
Role in Drug Design and Synthesis
Piperidines, including Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
Piperidine derivatives have shown a wide range of pharmacological activities . The pharmaceutical applications of synthetic and natural piperidines have been covered extensively in recent scientific literature .
Biological Evaluation of Potential Drugs
Piperidine derivatives, including Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate, are often used in the discovery and biological evaluation of potential drugs . They are key components in the structure of many drugs, contributing to their biological activity .
Role in Multicomponent Reactions
Piperidines are often involved in multicomponent reactions, a type of chemical reaction where three or more reactants combine to form a product . Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate could potentially be used in such reactions .
Use in Proteomics Research
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Role in the Synthesis of Piperidinones
Piperidinones are a type of organic compound that contain a piperidine ring and a ketone functional group . Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate could potentially be used in the synthesis of these compounds .
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it’s toxic if swallowed . The precautionary statements associated with this compound are P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOUBCZYBMZWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633420 | |
| Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate | |
CAS RN |
102302-12-5 | |
| Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


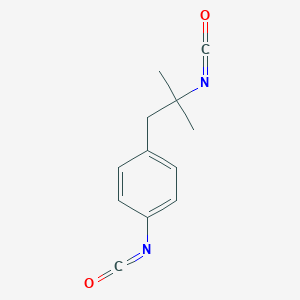
![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)
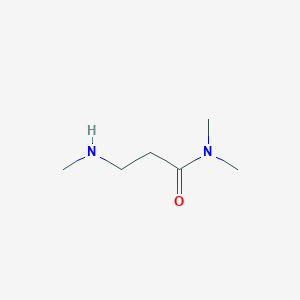
![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

